molecular formula C19H23ClN2O4S2 B2760102 1-(4-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946249-79-2

1-(4-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No. B2760102
CAS RN: 946249-79-2
M. Wt: 442.97
InChI Key: HOIGHTSSMWXCGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the synthesis process .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Chemical Structure and Bonding

  • The structural analysis of sulfonamide derivatives has revealed specific conformational properties related to the positioning of the N—H bond and its implications for biological activity. These findings shed light on how molecular configuration can impact the efficacy of sulfonamide compounds in biological systems (Gowda, Foro, & Fuess, 2007).

Reaction Mechanisms

  • Research into the reaction mechanisms of sulfonamide derivatives has uncovered their potential as intermediates in the synthesis of complex organic compounds, highlighting their versatility and importance in medicinal chemistry and drug development (Hoshino, Suzuki, & Ogasawara, 2001).

Enzyme Inhibition

  • Sulfonamide compounds have been identified as potent inhibitors of specific enzymes, such as methionine aminopeptidase, revealing their potential therapeutic applications in targeting enzyme-related diseases (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Molecular Docking and Drug Design

Mechanism of Action

This is typically used in the context of drugs to describe how they exert their effects at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or proposing future research directions, such as potential applications of the compound, based on its properties and behavior .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-7-10-18(13-19(16)22)21-27(23,24)14-15-5-8-17(20)9-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIGHTSSMWXCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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